2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O2S/c1-2-25-8-7-23-15-6-4-12(21)10-16(15)26-18(23)22-17(24)13-9-11(19)3-5-14(13)20/h3-6,9-10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDMUWOWMCBVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with arylamines in the presence of a base such as N,N’-dimethylformamide (DMF) at elevated temperatures (around 60°C) to yield the desired benzamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : The target compound’s 2,5-dichloro and 6-fluoro groups contrast with etobenzanid’s dichlorophenyl and diflufenican’s trifluoromethyl/fluorine substituents. Halogens enhance lipophilicity and influence binding to biological targets via halogen bonding .
- Heterocyclic Core : The benzothiazole system in the target compound may confer rigidity and π-stacking capability, differing from etobenzanid’s simple benzamide or diflufenican’s pyridinecarboxamide scaffolds.
Hydrogen Bonding and Crystal Packing
The compound N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () shares structural similarities with the target compound, including a thiazole/benzothiazole core and halogenated benzamide. Key findings from its crystal structure analysis include:
- Formation of centrosymmetric dimers via classical N–H⋯N hydrogen bonds.
- Stabilization by non-classical C–H⋯F/O interactions .
Comparison with Target Compound :
- The benzothiazol-2-ylidene group in the target compound lacks an N–H donor, precluding analogous N–H⋯N dimerization. However, the ethoxyethyl side chain may introduce C–H⋯O/F interactions, similar to those observed in .
- Fluorine atoms in both compounds likely participate in C–H⋯F interactions, influencing crystal packing and solubility .
Key Differences :
- The 2-ethoxyethyl substituent in the target compound introduces synthetic complexity, requiring protection/deprotection steps for the ether linkage.
- The Z-configuration of the benzothiazol-2-ylidene group may necessitate stereoselective synthesis or crystallization for isolation.
Research Tools and Structural Validation
The structural analysis of such compounds relies on crystallographic tools:
- SHELX for refinement of small-molecule structures .
- Mercury CSD for visualizing intermolecular interactions and packing motifs .
- ORTEP-3 for generating thermal ellipsoid plots to assess molecular geometry .
These tools enable precise comparison of bond lengths, angles, and torsion angles between the target compound and analogues, ensuring accurate structure-property relationship studies.
Biological Activity
The compound 2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel derivative within the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies indicate that compounds containing benzothiazole moieties exhibit a range of biological activities, particularly in antitumor and antimicrobial domains.
Antitumor Activity
Research has demonstrated that derivatives of benzothiazole, including the compound , possess significant antitumor properties. For instance, a study evaluating similar compounds showed promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Culture |
| HCC827 | 6.48 ± 0.11 | 2D Culture |
| NCI-H358 | 20.46 ± 8.63 | 3D Culture |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is particularly effective in two-dimensional cultures compared to three-dimensional cultures .
Antimicrobial Activity
In addition to its antitumor potential, benzothiazole derivatives also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate a broad spectrum of antimicrobial activity, making benzothiazole derivatives promising candidates for further development in pharmaceutical applications .
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with cellular targets such as DNA and specific enzymes. For instance, studies have shown that these compounds can bind to the minor groove of DNA, affecting cellular replication and transcription processes .
Case Studies
-
Case Study on Antitumor Activity :
A study involving a series of synthesized benzothiazole derivatives demonstrated their effectiveness against lung cancer cell lines using MTS cytotoxicity assays. The results indicated that these compounds could significantly reduce cell proliferation while exhibiting low toxicity towards normal cells . -
Case Study on Antimicrobial Properties :
Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The findings revealed that certain modifications in the chemical structure enhanced antibacterial activity significantly compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
